molecular formula C15H30O2 B3055680 2-Butylundecanoic acid CAS No. 66241-54-1

2-Butylundecanoic acid

Cat. No.: B3055680
CAS No.: 66241-54-1
M. Wt: 242.4 g/mol
InChI Key: JNPKZDAETFQNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylundecanoic acid is an organic compound with the molecular formula C15H30O2 It is a type of fatty acid characterized by a long hydrocarbon chain with a carboxylic acid group at one end

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylundecanoic acid can be synthesized through several methods. One common approach involves the alkylation of undecanoic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of undecenoic acid derivatives. This process requires specific catalysts, such as palladium on carbon, and is conducted under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Butylundecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with halogens or other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

2-Butylundecanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its antifungal and antimicrobial properties, making it a candidate for therapeutic applications.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-butylundecanoic acid involves its interaction with cellular membranes and metabolic pathways. It can modulate the synthesis of fatty acids, phospholipids, and ergosterol, leading to changes in membrane fluidity and permeability. The compound may also induce oxidative stress by increasing the levels of reactive oxygen species, causing damage to cellular components such as the cell membrane and cell wall.

Comparison with Similar Compounds

    Undecanoic acid: A fatty acid with a similar hydrocarbon chain length but without the butyl substitution.

    2-Methylundecanoic acid: Similar structure with a methyl group instead of a butyl group.

    Lauric acid: A shorter-chain fatty acid with similar properties.

Uniqueness: 2-Butylundecanoic acid is unique due to its specific structural modification, which imparts distinct physicochemical properties. The butyl group enhances its hydrophobicity and may influence its biological activity and industrial applications compared to other similar fatty acids.

Properties

IUPAC Name

2-butylundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-14(15(16)17)12-6-4-2/h14H,3-13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPKZDAETFQNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497609
Record name 2-Butylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66241-54-1
Record name 2-Butylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butylundecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Butylundecanoic acid
Reactant of Route 3
Reactant of Route 3
2-Butylundecanoic acid
Reactant of Route 4
Reactant of Route 4
2-Butylundecanoic acid
Reactant of Route 5
Reactant of Route 5
2-Butylundecanoic acid
Reactant of Route 6
Reactant of Route 6
2-Butylundecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.